[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
This compound is a synthetic carbamate ester featuring a 3-chloro-4-methoxyphenyl carbamoyl group and a 4-ethoxyphenyl acetate moiety. Its structure combines aromatic chloro and alkoxy substituents, which are critical for modulating electronic and steric properties.
Properties
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-3-25-15-7-4-13(5-8-15)10-19(23)26-12-18(22)21-14-6-9-17(24-2)16(20)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSWMXZOUEFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 4-ethoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial to achieve consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of carbamoyl compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a potential mechanism for cancer treatment through modulation of cell signaling pathways .
Antimicrobial Properties
The antimicrobial efficacy of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been explored in several studies. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Such properties make it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .
Anti-inflammatory Effects
Compounds containing carbamoyl groups are known for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This application is particularly relevant for chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
Pesticidal Activity
The compound has shown promise as a pesticide due to its structural similarity to known agrochemicals. Studies suggest that derivatives can act as effective herbicides or insecticides by disrupting specific biological pathways in pests while being less toxic to non-target species .
Plant Growth Regulation
Research indicates that certain carbamoyl derivatives can enhance plant growth and yield by modulating phytohormone levels, leading to improved nutrient uptake and stress resistance . This application is crucial for sustainable agriculture practices.
Polymer Synthesis
The incorporation of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate into polymer matrices has been investigated for creating advanced materials with tailored properties. Such polymers exhibit enhanced thermal stability and mechanical strength, which are desirable traits in various industrial applications .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism by which [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, altering their activity and leading to the desired biological or chemical effects. The pathways involved can vary depending on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Substituent Effects on Properties
- Chloro vs. The 4-methoxy and 4-ethoxy groups increase lipophilicity, which may enhance membrane permeability compared to hydroxylated analogs .
- Ester vs. Carbamate Linkages : The carbamoyl group in the target compound offers greater hydrolytic stability than simple esters (e.g., methyl acetate derivatives in ), which could prolong its biological half-life .
Research Findings and Implications
- Biological Activity: Compounds with chlorophenyl and ethoxyphenyl motifs (e.g., etofenprox) exhibit insecticidal activity, suggesting the target compound could be optimized for agrochemical use .
- Toxicity Considerations: The 4-chlorophenyl group in analogs like 4-chlorophenyl 2-(3-methylphenoxy)acetate () is associated with moderate toxicity, necessitating rigorous safety profiling for the target compound .
Biological Activity
[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl group and an ethoxy-substituted phenyl acetate moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Chemical Formula : C19H20ClNO5
- Molecular Weight : 365.82 g/mol
- CAS Number : 876933-43-6
Synthesis
The synthesis of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves several steps, including:
- Nitration and Reduction : Introduction of nitro groups followed by reduction to form amines.
- Halogenation : Substitution of halogen atoms to introduce chloro and methoxy groups.
- Carbamoylation : Formation of the carbamoyl intermediate.
- Esterification : Reaction with 2-(4-ethoxyphenyl)acetic acid to yield the final product.
The biological activity of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate enzyme activities or receptor functions, leading to various biological effects, including:
- Antimicrobial Activity : Studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Preliminary research indicates possible inhibition of cancer cell proliferation.
Research Findings
Recent studies have explored the biological effects of this compound, including its impact on various cellular pathways:
- Enzyme Inhibition : [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.
- Cell Proliferation Studies : In vitro assays indicate that this compound can affect cell viability in cancer cell lines, suggesting a role in cancer therapy.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations.
- Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM for S. aureus.
-
Cytotoxicity in Cancer Cells :
- In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of around 10 µM.
- Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Biological Activity Summary
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 20 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10 |
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate | Chloro and fluoro substituents | Anticancer, antimicrobial |
| [(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate | Chloro and methyl substituents | Moderate antimicrobial properties |
Q & A
Q. What are the standard synthetic routes for [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate?
The synthesis typically involves multi-step reactions:
- Esterification : Reacting N-(3-chloro-4-methoxyphenyl)glycine with activated carbonyl agents (e.g., oxalyl chloride) to form the carbamoyl intermediate .
- Coupling : Combining the carbamoyl intermediate with 2-(4-ethoxyphenyl)acetic acid via a coupling agent (e.g., DCC/DMAP) under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; monitor UV absorbance at 254 nm .
- NMR : Compare - and -NMR spectra with predicted chemical shifts (e.g., δ 4.1 ppm for methoxy groups, δ 6.8–7.4 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~ 407.8 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Key Variables :
- Catalysts : Replace traditional coupling agents (DCC) with EDC/HOBt to reduce side reactions .
- Temperature : Conduct esterification at 0–5°C to minimize hydrolysis of the carbamoyl group .
- Solvent : Use dry THF or DMF to enhance reagent solubility and reaction efficiency .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent polarity .
Q. How to resolve contradictions between experimental and computational thermochemical data (e.g., enthalpy of formation)?
- Computational Methods :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate Gibbs free energy and compare with experimental calorimetry data .
- Error Analysis : Check for basis set superposition errors (BSSE) and solvent effects, which may explain discrepancies .
Q. What crystallographic techniques are recommended for resolving structural ambiguities?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths and angles. Refine structures with SHELXL, ensuring R-factor < 5% .
- Validation Tools : Employ PLATON to check for missed symmetry or disorder in the crystal lattice .
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .
Q. How to assess the compound’s stability under varying storage conditions?
- Accelerated Stability Studies :
- Temperature/Humidity : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light Exposure : Use ICH Q1B guidelines to test photostability under UV-vis irradiation .
- Degradation Pathways : Identify hydrolytic (ester cleavage) or oxidative (methoxy group oxidation) products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
